1-(2-ethoxyphenyl)propan-2-amine hydrochloride
Overview
Description
1-(2-ethoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO It is a derivative of phenylpropan-2-amine, where the phenyl ring is substituted with an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-ethoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylpropan-2-amines.
Scientific Research Applications
1-(2-ethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to neurotransmitter function and receptor binding.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 2-(1-Naphthyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
Uniqueness
1-(2-ethoxyphenyl)propan-2-amine hydrochloride is unique due to the specific position of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-13-11-7-5-4-6-10(11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAFYGNEUREAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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